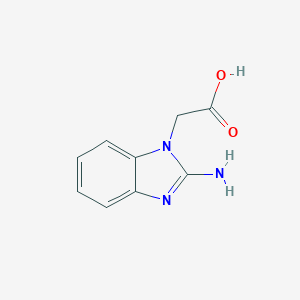
(2-Amino-1H-benzimidazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-1H-benzimidazol-1-yl)acetic acid, also known as ABAA, is a biologically active compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzimidazole, a heterocyclic organic compound that contains a fused benzene and imidazole ring. ABAA has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of (2-Amino-1H-benzimidazol-1-yl)acetic acid is not fully understood. However, it is believed that (2-Amino-1H-benzimidazol-1-yl)acetic acid exerts its biological activity by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell division. (2-Amino-1H-benzimidazol-1-yl)acetic acid may also interact with specific cellular receptors or enzymes, leading to the modulation of various signaling pathways.
生化和生理效应
(2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. (2-Amino-1H-benzimidazol-1-yl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. In addition, (2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells.
实验室实验的优点和局限性
(2-Amino-1H-benzimidazol-1-yl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use in lab experiments. (2-Amino-1H-benzimidazol-1-yl)acetic acid may exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood. In addition, the optimal conditions for its use may vary depending on the specific biological activity being studied.
未来方向
There are several future directions for the study of (2-Amino-1H-benzimidazol-1-yl)acetic acid. One area of research is the development of novel (2-Amino-1H-benzimidazol-1-yl)acetic acid derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of (2-Amino-1H-benzimidazol-1-yl)acetic acid, which could lead to the development of more targeted therapies. Finally, the potential use of (2-Amino-1H-benzimidazol-1-yl)acetic acid as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored.
合成方法
The synthesis of (2-Amino-1H-benzimidazol-1-yl)acetic acid can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a base, or the reaction of 2-aminobenzimidazole with chloroacetyl chloride in the presence of a base. The yield of (2-Amino-1H-benzimidazol-1-yl)acetic acid can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
(2-Amino-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. (2-Amino-1H-benzimidazol-1-yl)acetic acid has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, (2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
146578-78-1 |
|---|---|
产品名称 |
(2-Amino-1H-benzimidazol-1-yl)acetic acid |
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC 名称 |
2-(2-aminobenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c10-9-11-6-3-1-2-4-7(6)12(9)5-8(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) |
InChI 键 |
ZLEPKTDVTFLPQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)N |
同义词 |
1H-Benzimidazole-1-aceticacid,2-amino-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
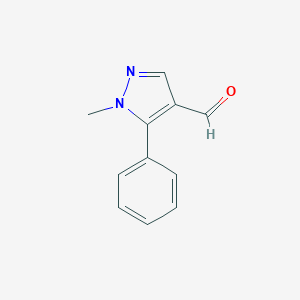
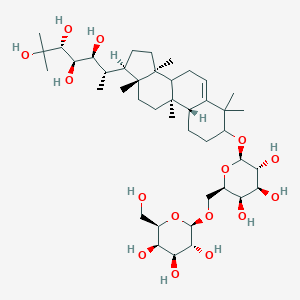
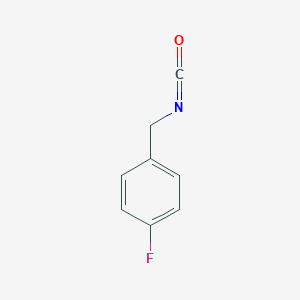
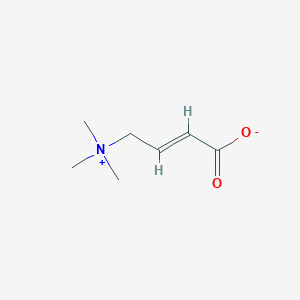
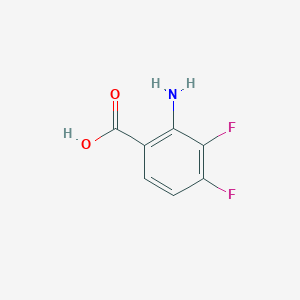
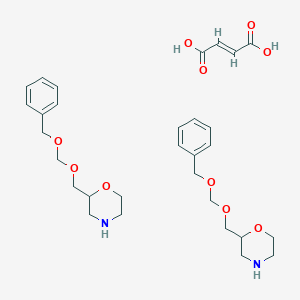
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
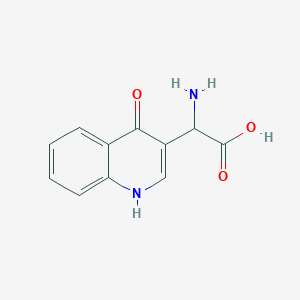
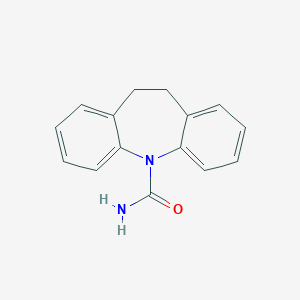
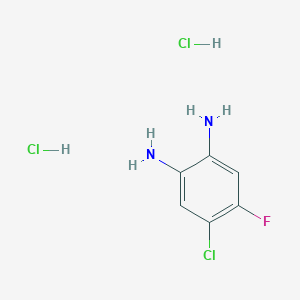
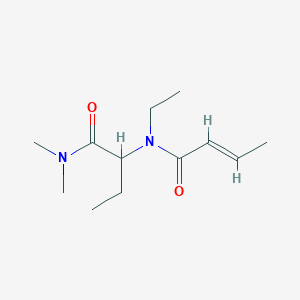
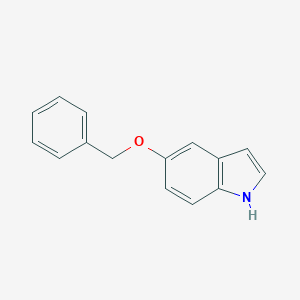
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)